3-(difluoromethyl)oxolan-3-amine hydrochloride
CAS No.: 2742653-30-9
VCID: VC11569159
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
3-(Difluoromethyl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO. It is a derivative of oxolan, incorporating a difluoromethyl group and an amine functionality, which are significant for its chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its unique structural features. Synthesis and PreparationThe synthesis of 3-(difluoromethyl)oxolan-3-amine hydrochloride typically involves multi-step organic synthesis methods. These may include the formation of the oxolan ring, introduction of the difluoromethyl group, and incorporation of the amine functionality. Specific synthesis routes can vary depending on the starting materials and desired yield. Applications and Research FindingsWhile specific applications of 3-(difluoromethyl)oxolan-3-amine hydrochloride are not widely documented in the available literature, compounds with similar structures are often explored for their potential in pharmaceuticals, particularly in drug discovery and development. The difluoromethyl group can enhance metabolic stability and bioavailability, making such compounds attractive for medicinal chemistry research. Safety and HandlingHandling of 3-(difluoromethyl)oxolan-3-amine hydrochloride requires caution due to its potential chemical reactivity and toxicity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation. Note:Due to the limited availability of specific data on 3-(difluoromethyl)oxolan-3-amine hydrochloride, this article provides a general overview based on related chemical principles and available information. Further detailed studies would be necessary to provide comprehensive insights into its properties and applications. |
---|---|
CAS No. | 2742653-30-9 |
Product Name | 3-(difluoromethyl)oxolan-3-amine hydrochloride |
Molecular Formula | C5H10ClF2NO |
Molecular Weight | 173.59 g/mol |
IUPAC Name | 3-(difluoromethyl)oxolan-3-amine;hydrochloride |
Standard InChI | InChI=1S/C5H9F2NO.ClH/c6-4(7)5(8)1-2-9-3-5;/h4H,1-3,8H2;1H |
Standard InChIKey | GVSWNGHQKAIWRM-UHFFFAOYSA-N |
Canonical SMILES | C1COCC1(C(F)F)N.Cl |
Purity | 95 |
PubChem Compound | 165691862 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume